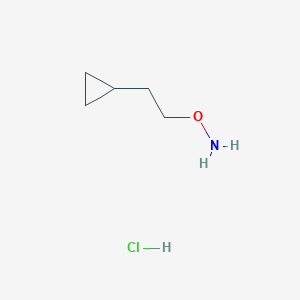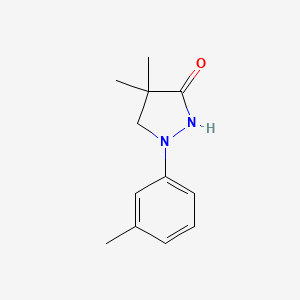
4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is carried out at temperatures ranging from 0°C to 100°C. The product is then purified using silica gel flash column chromatography with a suitable eluent system .
Industrial Production Methods
While specific industrial production methods for 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3,5-dione derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridine hydrochloride and other mild oxidants.
Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-1-phenylpyrazolidin-3-one
- 4,4-Dimethyl-1-(o-tolyl)pyrazolidin-3-one
Uniqueness
4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications .
Propiedades
Número CAS |
66084-81-9 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(3-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15) |
Clave InChI |
WCMSEZVJBZRRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CC(C(=O)N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


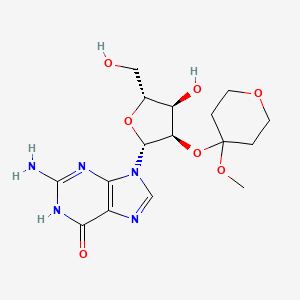
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
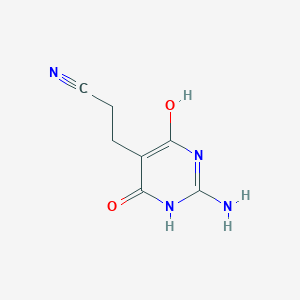
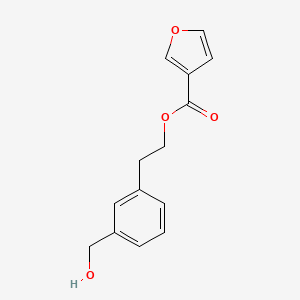
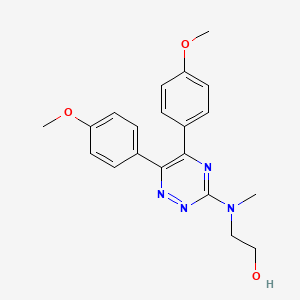
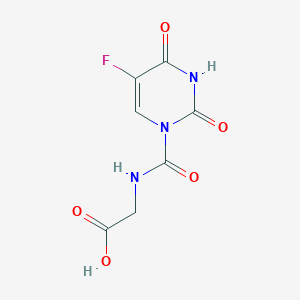

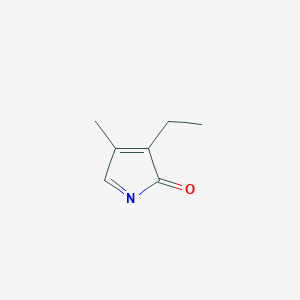

![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
